molecular formula C22H34 B1330222 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene CAS No. 22306-30-5

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene

Cat. No.: B1330222
CAS No.: 22306-30-5
M. Wt: 298.5 g/mol
InChI Key: NABKENULMAEYJW-UHFFFAOYSA-N
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Description

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene (OMA) is a polycyclic aromatic hydrocarbon (PAH) that is widely studied due to its unique and interesting properties. OMA is a hydrocarbon compound with a molecular weight of about 200 Da and was first synthesized in the laboratory in the 1950s. It has since been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. OMA has a number of interesting properties, such as its high solubility in organic solvents, its low toxicity, and its ability to form stable complexes with other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for OMA research.

Scientific Research Applications

Chemical Transformations and Reactions

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene undergoes various chemical transformations, such as Friedel–Crafts rearrangements, leading to the formation of new hydrocarbons with distinct properties. For instance, its treatment with aluminum chloride produces a hydrocarbon with a conjugated olefinic double bond, which can be further analyzed using spectral data and oxidative studies (Barclay, Gray, & Milligan, 1961).

Synthesis and Structural Analysis

The compound has been involved in the synthesis of derivatives with altered structures. For example, its variant 2,3,6,7-Tetrakis(trimethylsilyl)-1,1,4,4,5,5,8,8-octamethyl-1,4,5,8-tetrasila-1,4,5,8-tetrahydroanthracene exhibits a highly folded structure due to steric repulsion, which can be contrasted with almost planar structures in related compounds. Such structural variations are critical in understanding molecular interactions and properties (Tsukasa Matsuo, Hidetoshi Watanabe, & Akira Sekiguchi, 2000).

Radical-Cation Salt Formation

The compound is also used in the preparation of radical-cation salts, such as 1,4:5,8-Dimethano-1,2,3,4,5,6,7,8-octahydranthracene-9,10-diol. These salts are studied for their robust properties and potential in various applications, including in the fields of conductivity and magnetism (Rathore, Burns, & Deselnicu, 2005).

Electochemical Sensing Applications

The derivative Octamethyl-1, 1′-di(2-pyridyl)ferrocene is notable for its use as a molecular electrochemical sensor for divalent metal ions such as magnesium, calcium, zinc, and cadmium. This illustrates the potential of modified compounds of this compound in sensing and detection applications (Siemeling, Neumann, Stammler, & Salmon, 2002).

Role in Thermal Behavior and Coal Liquefaction

The thermal behavior of 1,2,3,4,5,6,7,8-Octahydroanthracene and its derivatives is significant in understanding the processes like coal liquefaction. Studies have shown that these compounds, at high temperatures, can undergo reactions such as ring contraction and dehydrogenation, crucial for understanding coal liquefaction dynamics (Collin, Gilbert, Rottendorf, & Wilson, 1985).

Properties

IUPAC Name

1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34/c1-19(2)9-10-20(3,4)16-14-18-17(13-15(16)19)21(5,6)11-12-22(18,7)8/h13-14H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABKENULMAEYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC3=C(C=C21)C(CCC3(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280983
Record name 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22306-30-5
Record name 22306-30-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene is treated with aluminum chloride?

A1: The research paper [] demonstrates that treating this compound (C22H34, I) with aluminum chloride initiates a Friedel-Crafts rearrangement. This reaction results in the formation of a new hydrocarbon, 1,1,5,5,8,8-hexamethyl-3-isopropyl-5,6,7,8-tetrahydrobenzindene (C22H32, II), which features a conjugated olefinic double bond [].

Q2: What is the proposed mechanism for this transformation?

A2: The study proposes a benzenonium ion mechanism to explain the observed rearrangement and dehydrogenation []. This mechanism involves a 1,2-phenyl shift within the structure of this compound, facilitated by the aluminum chloride catalyst. The detection of hydrogen gas during the reaction supports this proposed mechanism [].

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